6-[4-(6-Cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(6-Cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclobutyl group, a piperazine ring, and a dihydropyrimidinone core
Preparation Methods
The synthesis of 6-[4-(6-Cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one involves multiple steps. The synthetic route typically starts with the preparation of the cyclobutyl and piperazine intermediates, followed by their coupling with the pyrimidinone core. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the compound.
Scientific Research Applications
6-[4-(6-Cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-[4-(6-Cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis. In cancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
When compared to similar compounds, 6-[4-(6-Cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one stands out due to its unique structural features and diverse applications. Similar compounds include:
4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine: Shares a similar core structure but lacks the dihydropyrimidinone moiety.
N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide: Another compound with a piperazine ring and pyrimidine core, but with different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H24N6O |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
6-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C18H24N6O/c1-13-20-15(14-4-3-5-14)10-17(21-13)24-8-6-23(7-9-24)16-11-18(25)22(2)12-19-16/h10-12,14H,3-9H2,1-2H3 |
InChI Key |
QCODJOZBVYTVKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=CC(=O)N(C=N3)C)C4CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.